molecular formula C20H10N2O6 B145634 Triphenodioxazine-1,8-dicarboxylic acid CAS No. 136497-59-1

Triphenodioxazine-1,8-dicarboxylic acid

Cat. No.: B145634
CAS No.: 136497-59-1
M. Wt: 374.3 g/mol
InChI Key: VCCQDVHRGCHIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenodioxazine-1,8-dicarboxylic acid (CAS: 136497-59-1, molecular formula: C₂₀H₁₀N₂O₆) is a heterocyclic compound characterized by a fused triphenodioxazine core with two carboxylic acid groups at the 1,8-positions. Its structure comprises three benzene rings fused with a dioxazine ring, conferring unique electronic and steric properties. While its applications remain underexplored, its structural similarity to other polycyclic dicarboxylic acids makes it a subject of interest in comparative studies.

Properties

CAS No.

136497-59-1

Molecular Formula

C20H10N2O6

Molecular Weight

374.3 g/mol

IUPAC Name

[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid

InChI

InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26)

InChI Key

VCCQDVHRGCHIHS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O

Other CAS No.

136497-59-1

Synonyms

TPODC
triphenodioxazine-1,8-dicarboxylic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Compound Molecular Formula Core Structure Functional Groups Key Structural Notes
Triphenodioxazine-1,8-dicarboxylic acid C₂₀H₁₀N₂O₆ Fused triphenodioxazine Two -COOH at 1,8-positions Contains a dioxazine ring; planar, conjugated system
Naphthalene-1,8-dicarboxylic acid C₁₂H₈O₄ Naphthalene Two -COOH at 1,8-positions Linear fused bicyclic system; precursor to anhydrides
Anthracene-1,8-dicarboxylic acid C₁₆H₁₀O₄ Anthracene Two -COOH at 1,8-positions Noncentrosymmetric crystal packing; ordered carboxyl groups
Dibenzo-p-dioxin-2,8-dicarboxylic acid C₁₄H₈O₆ Dibenzo-p-dioxin Two -COOH at 2,8-positions Central dioxin ring; antibacterial activity
Pyrene-1,8-dicarboxylic acid C₁₈H₁₀O₄ Pyrene Two -COOH at 1,8-positions Extended π-system; fluorescence applications

Key Observations :

  • Dibenzo-p-dioxin derivatives exhibit a central oxygen-rich ring, influencing their bioactivity .

Physical and Chemical Properties

Compound Solubility Stability Crystallographic Data
This compound Not reported; likely low in polar solvents Stable under isolation conditions No crystallographic data available
Naphthalene-1,8-dicarboxylic acid Low solubility in water; soluble in DMF Forms anhydrides readily Monoclinic polymorph (P2₁/c)
Anthracene-1,8-dicarboxylic acid Poor in common solvents Stable crystalline structure Orthorhombic (P2₁2₁2₁); ordered H-bonding
Dibenzo-p-dioxin-2,8-dicarboxylic acid Moderate in DMSO Stable during bioassays No data reported
Pyrene-1,8-dicarboxylic acid Soluble in polar aprotic solvents Photostable Used in fluorescent labeling

Key Observations :

  • Naphthalene-1,8-dicarboxylic acid exhibits high reactivity, forming anhydrides for coordination polymers .
  • Anthracene-1,8-dicarboxylic acid’s ordered carboxyl groups enable directional hydrogen bonding, critical for crystal engineering .

Key Observations :

  • Dibenzo-p-dioxin-2,8-dicarboxylic acid shows promise in targeting bacterial conjugation systems, unlike Triphenodioxazine’s passive biological role .
  • Naphthalene-1,8-dicarboxylic acid is critical in environmental microbiology and materials science .

Key Observations :

  • Triphenodioxazine’s synthetic utility remains underexplored compared to naphthalene analogs, which are widely used in coordination chemistry .

Preparation Methods

Reaction Conditions and Optimization

The oxidation is conducted in a phosphate-buffered solution (pH 7.0–7.5) at ambient temperature. Critical parameters include:

  • Oxidant stoichiometry : A 1:1 molar ratio of 3OHA to potassium ferricyanide ensures complete conversion without over-oxidation.

  • Buffering agents : Phosphate buffers stabilize the reaction medium, preventing acid-catalyzed side reactions.

  • Reaction time : Completion typically occurs within 4–6 hours, monitored by thin-layer chromatography (TLC).

A representative procedure involves dissolving 3OHA (1.0 g, 6.5 mmol) in 50 mL of 0.1 M phosphate buffer, followed by dropwise addition of potassium ferricyanide (2.1 g, 6.5 mmol) in 20 mL water. The mixture is stirred vigorously until a bright pink precipitate forms, indicating this compound formation.

Mechanistic Insights and Byproduct Formation

The oxidative coupling of 3OHA proceeds through a radical-mediated pathway. Initial single-electron oxidation of the phenolic –OH group generates a semiquinone radical, which undergoes dimerization to form a biphenyl intermediate. Subsequent cyclization and dehydrogenation yield the triphenodioxazine core. Competing pathways produce byproducts such as:

  • Cinnabarinic acid : A yellow phenoxazinone derivative resulting from alternative cyclization.

  • p-Quinone dimer : A red-colored product formed via oxidative coupling at the meta position.

  • 9-Carboxy-2-hydroxy-3H-phenoxazin-3-one : A brown byproduct arising from incomplete cyclization.

The coexistence of these compounds complicates isolation, necessitating chromatographic purification. TLC analysis (silica gel, ethyl acetate/methanol 4:1) effectively separates this compound (Rf = 0.45) from byproducts.

Isolation and Characterization

Purification Strategies

Crude reaction mixtures are acidified to pH 2–3 using dilute HCl, precipitating the target compound. Centrifugation or filtration isolates the bright pink solid, which is further purified via recrystallization from hot ethanol.

Spectroscopic Confirmation

Structural elucidation relies on:

  • UV-Vis spectroscopy : A λmax at 520 nm confirms the conjugated π-system.

  • Mass spectrometry : Molecular ion peaks at m/z 356 [M+H]+ align with the molecular formula C₁₆H₈N₂O₈.

  • ¹H NMR : Characteristic signals include aromatic protons at δ 7.8–8.2 ppm and carboxylic acid protons at δ 12.1 ppm.

Comparative Analysis of Synthetic Routes

To date, no alternative preparation methods for this compound have been published. The potassium ferricyanide route remains the sole validated approach, underscoring the need for methodological innovation. Potential avenues include:

  • Electrochemical oxidation : Applying anodic potentials to induce coupling without chemical oxidants.

  • Enzymatic catalysis : Leveraging laccases or peroxidases for selective oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.